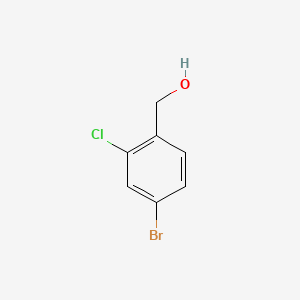

(4-Bromo-2-chlorophenyl)methanol

Description

BenchChem offers high-quality (4-Bromo-2-chlorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-chlorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVZCDJJABVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656359 | |

| Record name | (4-Bromo-2-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-48-4 | |

| Record name | (4-Bromo-2-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Establishing Analytical Trust in Pharmaceutical Intermediates

An In-depth Technical Guide to the Structural Analysis of (4-Bromo-2-chlorophenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is paved with rigorous analytical checkpoints. The structural integrity of each building block is not a matter of academic curiosity but a cornerstone of drug safety and efficacy. (4-Bromo-2-chlorophenyl)methanol, a versatile substituted benzyl alcohol, is a frequent player in the synthesis of complex therapeutic agents. Its specific substitution pattern—a bromine at position 4 and a chlorine at position 2—offers a distinct chemical handle for molecular elaboration. However, this same specificity demands an unambiguous and robust analytical confirmation. Isomers can exhibit vastly different reactivities and lead to unwanted side products, making definitive structural elucidation a critical quality attribute.

This guide is structured to mirror a logical, field-proven analytical workflow. We begin with foundational identity and purity checks and progress to sophisticated spectroscopic techniques that, when used in concert, provide an irrefutable structural portrait. Each step is presented not merely as a protocol but as a component of a self-validating analytical system, explaining the causality behind methodological choices to build a complete and trustworthy data package.

Part 1: Foundational Identity and Purity Assessment

Before delving into complex structural details, the foundational identity and purity of the material must be confirmed. This initial phase serves as a crucial gatekeeper in the analytical process.

Physicochemical Characterization

The first point of verification involves matching the bulk properties of the substance to established reference values. These parameters provide a rapid, albeit low-resolution, confirmation of identity.

Table 1: Key Physicochemical Properties of (4-Bromo-2-chlorophenyl)methanol

| Property | Expected Value | Authoritative Source |

| Molecular Formula | C₇H₆BrClO | PubChem[1], Guidechem[2] |

| Molecular Weight | 221.48 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 219.92906 Da | PubChem[1] |

| Appearance | White to off-white solid | Varies by commercial supplier |

| CAS Number | 185315-48-4 | Sigma-Aldrich, Guidechem[2] |

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For (4-Bromo-2-chlorophenyl)methanol, a reverse-phase method is optimal.

Expertise & Rationale: The use of a C18 stationary phase is dictated by the moderate polarity of the analyte. The phenyl ring and halogens provide hydrophobicity, while the hydroxyl group imparts polarity, making it well-suited for retention on a non-polar C18 column. A mobile phase of methanol and water provides the necessary polarity range to elute the compound with a good peak shape and within a reasonable timeframe. UV detection is highly effective due to the strong absorbance of the aromatic ring.

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

-

System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with the mobile phase.

-

Mobile Phase: Prepare an isocratic mobile phase of Methanol:Water (75:25, v/v). Degas thoroughly using sonication or vacuum filtration.

-

Sample Preparation: Prepare a stock solution of the (4-Bromo-2-chlorophenyl)methanol sample in the mobile phase at a concentration of approximately 1.0 mg/mL. Create a working solution by diluting this to 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm (captures the primary electronic transitions of the substituted benzene ring)

-

-

Data Analysis: Inject the sample. Purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks. The system suitability should be verified by ensuring adequate theoretical plates and a low tailing factor for the main peak.

Diagram 1: HPLC Purity Workflow

Caption: A streamlined workflow for determining the purity of (4-Bromo-2-chlorophenyl)methanol via HPLC.

Part 2: Unambiguous Structural Elucidation

With purity established, the focus shifts to techniques that probe the molecular structure at an atomic level.

Molecular Weight and Isotopic Pattern Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, serving as a definitive confirmation of its elemental composition. For halogenated compounds, MS offers a unique and powerful validation through the natural isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

Trustworthiness through Isotopic Signature: The presence of one bromine and one chlorine atom creates a highly characteristic "M, M+2, M+4" isotopic cluster. The relative intensities of these peaks are predictable and serve as a high-confidence fingerprint. Any deviation from this pattern would immediately cast doubt on the structure. Electrospray ionization in positive mode (ESI+) is a soft ionization technique that is ideal for observing the protonated molecular ion, [M+H]⁺.

Predicted Isotopic Distribution for the [M+H]⁺ Ion of C₇H₆BrClO:

| Ion | m/z (Calculated) | Relative Abundance | Isotopic Composition |

| [M+H]⁺ | 220.9363 | 100.0% | ⁷⁹Br, ³⁵Cl |

| [M+2+H]⁺ | 222.9343 | 130.4% | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl |

| [M+4+H]⁺ | 224.9322 | 32.4% | ⁸¹Br, ³⁷Cl |

Note: Data derived from theoretical predictions consistent with information available from sources like PubChem.[1]

Diagram 2: Logical Relationship of MS Isotopic Peaks

Caption: The characteristic M, M+2, M+4 isotopic pattern generated by one Br and one Cl atom.

Definitive Connectivity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity and substitution pattern of a molecule in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural assignment.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For (4-Bromo-2-chlorophenyl)methanol, the key diagnostic signals are in the aromatic region.

-

Aromatic Region (δ 7.0-8.0 ppm): The 1,2,4-trisubstituted pattern gives rise to three distinct aromatic protons.

-

H6: Expected to be a doublet (d), coupled only to H5. Its chemical shift will be downfield due to the proximity of the electron-withdrawing chlorine atom.

-

H5: Expected to be a doublet of doublets (dd), coupled to both H6 and H3.

-

H3: Expected to be a doublet (d), coupled only to H5.

-

-

Methylene Protons (-CH₂OH, δ ~4.7 ppm): These two protons are chemically equivalent and appear as a singlet. In very pure, dry solvents, coupling to the hydroxyl proton may be observed, resulting in a doublet.

-

Hydroxyl Proton (-OH, variable): Appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. A D₂O exchange experiment can be performed to confirm this signal, as the proton will be replaced by deuterium, causing the signal to disappear.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected. The carbons directly attached to the halogens (C-Cl and C-Br) can be identified by their characteristic chemical shifts and reduced peak intensity.

-

Methylene Carbon (-CH₂OH, δ ~60-65 ppm): One signal in the aliphatic region confirms the presence of the benzylic alcohol carbon.

2D NMR (COSY & HSQC): Unambiguous Assignment

-

COSY (Correlation Spectroscopy): Creates cross-peaks between protons that are coupled to each other. This experiment would definitively link H6 to H5, and H5 to H3, confirming their positions on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons (C3, C5, C6) and the methylene carbon.

Functional Group Verification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Table 2: Characteristic FTIR Absorption Bands for (4-Bromo-2-chlorophenyl)methanol

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected Intensity | Functional Group Confirmed |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Alcohol (-OH) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Aromatic Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Methylene (-CH₂) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Aromatic Ring |

| C-O Stretch | 1260 - 1000 | Strong | Primary Alcohol |

| C-Cl Stretch | 850 - 750 | Strong | Chloro-substituent |

| C-Br Stretch | 680 - 515 | Strong | Bromo-substituent |

Part 3: The Gold Standard: X-ray Crystallography

For absolute proof of structure, particularly the conformation in the solid state, single-crystal X-ray crystallography is the definitive method.[3] While not typically employed for routine intermediate analysis due to the requirement of high-quality crystals, it provides an unambiguous 3D map of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[3] Should any ambiguity remain after spectroscopic analysis, or if the solid-state structure is of particular interest for process development, this technique provides the final, authoritative answer.

Conclusion: A Triad of Analytical Certainty

The structural analysis of (4-Bromo-2-chlorophenyl)methanol is a case study in building analytical certainty through a multi-technique approach. The triad of chromatography , mass spectrometry , and NMR spectroscopy forms a robust and self-validating workflow. HPLC establishes the purity of the analyte being studied. Mass spectrometry confirms the elemental composition and provides a unique isotopic signature. Finally, NMR spectroscopy delivers the definitive blueprint of atomic connectivity, unambiguously confirming the 1,2,4-substitution pattern that defines the molecule's identity. Complemented by FTIR for functional group verification, this comprehensive strategy ensures that the material proceeding to the next stage of synthesis is precisely the molecule it is intended to be, upholding the principles of quality and safety that are paramount in pharmaceutical development.

References

-

Khan Academy. (2013). Halogenation | Aromatic compounds | Organic chemistry. YouTube. Available at: [Link]

-

Science.gov. halogenated aromatic compounds: Topics by Science.gov. Available at: [Link]

-

PubChem. (4-bromo-2-chlorophenyl)methanol (C7H6BrClO). PubChemLite. Available at: [Link]

-

Supporting Information. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry. Available at: [Link]

-

NIST. Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]

-

NIH. (2025). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. PMC. Available at: [Link]

-

NIH. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]

-

NIH. (2011). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of (4-Bromo-2-chlorophenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-bromo-2-chlorophenyl)methanol, a key intermediate in pharmaceutical synthesis and material science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of organic chemistry to predict its solubility behavior in a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine solubility parameters. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physical properties to facilitate its use in synthesis, formulation, and purification processes.

Introduction: Understanding (4-Bromo-2-chlorophenyl)methanol

(4-Bromo-2-chlorophenyl)methanol is a halogenated aromatic alcohol with the chemical formula C₇H₆BrClO.[1][2] Its structure, featuring a phenyl ring substituted with a bromine atom, a chlorine atom, and a hydroxymethyl group, imparts a unique combination of polarity and lipophilicity. This bifunctional nature is critical to its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products.

The core challenge in working with (4-bromo-2-chlorophenyl)methanol lies in predicting its interaction with various solvents. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, suggesting solubility in polar protic solvents. Conversely, the bulky, hydrophobic bromochlorophenyl group indicates an affinity for non-polar organic solvents. This guide will dissect these competing factors to provide a predictive framework and an empirical methodology for solubility determination.

Predicted Solubility Profile of (4-Bromo-2-chlorophenyl)methanol

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For (4-bromo-2-chlorophenyl)methanol, we must consider the interplay of several forces:

-

Hydrogen Bonding: The primary driver of solubility in polar protic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The carbon-chlorine, carbon-bromine, and carbon-oxygen bonds all possess dipole moments, contributing to the overall polarity of the molecule.

-

Van der Waals Forces (London Dispersion Forces): The large, electron-rich aromatic ring and halogen substituents lead to significant dispersion forces, which are the primary intermolecular interactions in non-polar solvents.

Based on these principles, we can predict the solubility of (4-bromo-2-chlorophenyl)methanol in various classes of organic solvents.

Table 1: Predicted Solubility of (4-Bromo-2-chlorophenyl)methanol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. Solubility in water is expected to be lower than in alcohols due to the significant hydrophobic character of the bromochlorophenyl ring.[5] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High to Moderate | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. Their ability to solvate the non-polar portion of the molecule also contributes to solubility. |

| Non-Polar | Hexane, Toluene, Dichloromethane, Diethyl Ether | Moderate to Low | Solubility will be primarily driven by van der Waals forces. While the aromatic ring has an affinity for these solvents, the polar hydroxyl group will hinder dissolution. Dichloromethane and diethyl ether may show slightly better solubility due to their moderate polarity. |

It is crucial to recognize that these are predictions. Empirical determination is necessary for precise quantitative data.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for determining the solubility of (4-bromo-2-chlorophenyl)methanol. This method is designed to be self-validating by incorporating clear endpoints and control measures.

Materials and Equipment

-

(4-Bromo-2-chlorophenyl)methanol (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (4-bromo-2-chlorophenyl)methanol into a series of glass vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 hours is generally recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of (4-bromo-2-chlorophenyl)methanol. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Trustworthiness and Self-Validation

The protocol's integrity is ensured by:

-

Use of Excess Solute: This guarantees that the solution is truly saturated.

-

Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Equilibration Time: A 24-hour period allows for the dissolution process to reach a steady state.

-

Validated Analytical Method: The use of a calibrated and validated analytical technique ensures the accuracy of the concentration measurement.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for (4-bromo-2-chlorophenyl)methanol may not be readily available from all suppliers, general precautions for handling halogenated aromatic compounds should be strictly followed.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

The solubility of (4-bromo-2-chlorophenyl)methanol is a critical parameter for its effective use in research and development. While quantitative data is sparse, a strong predictive understanding can be derived from its molecular structure. The compound is expected to exhibit good solubility in polar organic solvents and more limited solubility in non-polar media. For precise applications, the detailed experimental protocol provided in this guide offers a reliable method for determining its solubility in any solvent of interest. By combining theoretical prediction with empirical validation, researchers can confidently handle and utilize this versatile chemical intermediate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Benchchem. (n.d.). Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Vertex AI Search. (n.d.). (4-Bromo-2-chlorophenyl)methanol - Free SDS search.

- YouTube. (2021, March 24). Solubility Tests for Organic Compounds.

- National Institutes of Health. (n.d.). (4-Bromo-5-chloro-2-fluorophenyl)(phenyl)methanol - PubChem.

- Hoffman Fine Chemicals. (n.d.). CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol.

- Vertex AI Search. (2021, December 25). 4 - SAFETY DATA SHEET.

- National Institutes of Health. (n.d.). a-(4-Bromo-2-chlorophenyl)-3-pyridinemethanol | C12H9BrClNO | CID - PubChem.

- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.

- PubChemLite. (n.d.). (4-bromo-2-chlorophenyl)methanol (C7H6BrClO).

- Guidechem. (n.d.). (4-Bromo-2-chlorophenyl)methanol | CAS No.185315-48-4 Synthetic Routes.

- Pharmaffiliates. (n.d.). 1280647-32-6 | Product Name : (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol.

- Combi-Blocks, Inc. (2025, April 22). OT-1296 - Safety Data Sheet.

- Solubility of Things. (n.d.). (4-Chlorophenyl)methanol.

- Chemsrc. (2025, September 18). (5-Bromo-2-chlorophenyl)methanol | CAS#:149965-40-2.

- National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

- Benchchem. (n.d.). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

- Advanced ChemBlocks. (n.d.). (2-bromo-4-chlorophenyl)methanol 95%.

- Vertex AI Search. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- University of Rochester. (n.d.). Solvents and Polarity - Department of Chemistry.

- Vertex AI Search. (n.d.). Solvent Miscibility Table.

Sources

- 1. PubChemLite - (4-bromo-2-chlorophenyl)methanol (C7H6BrClO) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. (4-Bromo-2-chlorophenyl)methanol - Free SDS search [msds.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

chemical reactivity of (4-Bromo-2-chlorophenyl)methanol

An In-Depth Technical Guide to the Chemical Reactivity of (4-Bromo-2-chlorophenyl)methanol

Abstract

(4-Bromo-2-chlorophenyl)methanol, a di-halogenated benzyl alcohol derivative, serves as a highly versatile and strategic intermediate in modern organic synthesis. Its chemical architecture, featuring a primary alcohol and two distinct halogen atoms (bromine and chlorine) on the aromatic ring, offers a unique platform for sequential and selective functionalization. This technical guide provides a comprehensive exploration of the synthesis and , intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core reactions involving its hydroxyl group and the differential reactivity of its carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and data-driven summaries are presented to empower scientists to leverage this building block for the construction of complex molecular targets.

Introduction: A Building Block of Strategic Importance

Halogenated benzyl alcohols are foundational intermediates in synthetic organic chemistry, providing robust handles for a wide array of chemical transformations.[1] (4-Bromo-2-chlorophenyl)methanol (CAS No. 185315-48-4) is of particular interest due to its trifunctional nature.[2] The molecule possesses three key reactive sites:

-

A nucleophilic primary hydroxyl group.

-

A reactive carbon-bromine (C-Br) bond.

-

A more robust carbon-chlorine (C-Cl) bond.

This distinct arrangement facilitates orthogonal reactivity , a powerful synthetic strategy that allows for the selective modification of one functional group in the presence of others.[1] The C-Br bond is significantly more reactive than the C-Cl bond in many standard transformations, most notably palladium-catalyzed cross-coupling reactions. This predictable difference in reactivity enables chemists to perform stepwise modifications, first at the bromine-substituted position and subsequently at the chlorine-substituted position, allowing for the controlled and precise assembly of complex molecular architectures. This attribute makes (4-Bromo-2-chlorophenyl)methanol a valuable precursor for pharmaceuticals, agrochemicals, and novel organic materials.[1][3]

Physicochemical Properties

| Property | Value |

| CAS Number | 185315-48-4[1] |

| Molecular Formula | C₇H₆BrClO[1][4] |

| Molecular Weight | 221.48 g/mol [1] |

| Physical Form | Solid[1] |

Synthesis of (4-Bromo-2-chlorophenyl)methanol

The most common and direct route to (4-Bromo-2-chlorophenyl)methanol is through the reduction of its corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents.

Workflow for Synthesis via Reduction

Caption: General workflow for the synthesis of (4-Bromo-2-chlorophenyl)methanol.

Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzaldehyde

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-chlorobenzaldehyde (1.0 eq).

-

Dissolution: Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C. The choice of NaBH₄ is strategic; it is a mild and selective reducing agent for aldehydes and ketones, which will not affect the halogen substituents.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 4-5) to neutralize excess NaBH₄ and decompose the borate ester complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield pure (4-Bromo-2-chlorophenyl)methanol.

Reactivity of the Hydroxyl Group

The primary alcohol moiety is a key site for functional group interconversion, allowing for its transformation into aldehydes, ethers, and esters.

Caption: Key reactions involving the hydroxyl group of the title compound.

Oxidation to 4-Bromo-2-chlorobenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. This aldehyde is a valuable intermediate for further reactions such as Wittig reactions, reductive aminations, or as a substrate in its own right.

-

Causality of Reagent Choice: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂) are preferred. Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid could over-oxidize the product to the carboxylic acid. MnO₂ is particularly effective for oxidizing benzylic alcohols chemoselectively.

Etherification

The formation of an ether linkage is commonly used to install protecting groups or to synthesize molecules with specific physicochemical properties. The Williamson ether synthesis is a classic and reliable method.

-

Experimental Rationale: The reaction proceeds via an Sₙ2 mechanism. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are used to solvate the cation and prevent protonation of the highly basic alkoxide intermediate.

Esterification

Esterification is crucial for synthesizing prodrugs, fragrances, and polymeric materials.[5] The reaction of the alcohol with a carboxylic acid or, more commonly, a more reactive acid derivative like an acid chloride or anhydride, yields the corresponding ester.[3]

-

Experimental Rationale: When using an acid chloride, a non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl byproduct generated during the reaction.[3] This prevents protonation of the starting alcohol and drives the reaction to completion. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or chloroform.[3]

Reactivity of the Carbon-Halogen Bonds

The presence of two different halogens is the most synthetically valuable feature of (4-Bromo-2-chlorophenyl)methanol. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This differential reactivity is the cornerstone of selective cross-coupling reactions.[1]

Caption: Selective palladium-catalyzed cross-coupling at the C-Br position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, linking an aryl halide with an organoboron species.[6][7] For (4-Bromo-2-chlorophenyl)methanol, this reaction can be performed with high selectivity at the C-Br position.

-

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond, which is kinetically favored over the stronger C-Cl bond. Following transmetalation with the activated boronic acid and reductive elimination, the C-C coupled product is released, and the Pd(0) catalyst is regenerated.

-

Trustworthiness of Protocol: The choice of ligand, base, and solvent is critical for a successful and selective reaction. Phosphine ligands like PPh₃ or more advanced biaryl phosphines (e.g., SPhos, XPhos) stabilize the palladium catalyst. An aqueous base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[8][9]

Quantitative Data: Representative Suzuki-Miyaura Reactions

| Boronic Acid | Product | Catalyst System | Yield (%) |

| Phenylboronic acid | (2-Chloro-4-phenylphenyl)methanol | Pd(PPh₃)₄ / K₂CO₃ | >85% |

| 4-Methoxyphenylboronic acid | (2-Chloro-4-(4-methoxyphenyl)phenyl)methanol | Pd(dppf)Cl₂ / Cs₂CO₃ | >90% |

| Thiophene-3-boronic acid | (2-Chloro-4-(thiophen-3-yl)phenyl)methanol | Pd(PPh₃)₄ / K₃PO₄ | ~75%[8] |

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask, combine (4-Bromo-2-chlorophenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) followed by a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to obtain the arylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][11] Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br bond of (4-Bromo-2-chlorophenyl)methanol.

-

Expertise in Application: This reaction is invaluable in medicinal chemistry for the synthesis of aryl amines, which are common motifs in drug molecules.[12] The choice of ligand is crucial and often dictates the scope of the reaction. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required for efficient coupling, especially with less nucleophilic amines or more challenging aryl chlorides.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[11][12]

Applications in Multi-Step Synthesis

The orthogonal reactivity of (4-Bromo-2-chlorophenyl)methanol makes it an ideal starting point for the synthesis of complex, polysubstituted aromatic compounds. A typical synthetic strategy involves:

-

Initial Functionalization: Performing a selective Suzuki or Buchwald-Hartwig reaction at the C-Br position.

-

Modification of the Alcohol: Protecting, oxidizing, or converting the hydroxyl group to another functional group.

-

Second Functionalization: Subjecting the remaining C-Cl bond to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger catalyst system) to install a third point of diversity.

This stepwise approach provides a high degree of control and flexibility, enabling the efficient construction of molecular libraries for drug discovery and the synthesis of precisely defined materials.

Summary and Outlook

(4-Bromo-2-chlorophenyl)methanol is a powerful and versatile building block in modern organic synthesis. Its value lies in the predictable and differential reactivity of its three functional sites. The hydroxyl group allows for standard transformations into ethers, esters, and aldehydes, while the hierarchical reactivity of the C-Br and C-Cl bonds enables selective, stepwise palladium-catalyzed cross-coupling reactions. This guide has outlined the fundamental principles of its reactivity, supported by practical experimental protocols and mechanistic rationale. As the demand for complex and precisely substituted aromatic molecules continues to grow in pharmaceuticals and materials science, the strategic application of intermediates like (4-Bromo-2-chlorophenyl)methanol will remain a cornerstone of synthetic innovation.

References

-

Grignard Reaction (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Bugarin, A. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]

-

National Center for Biotechnology Information (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

The College of New Jersey (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

ADICHEMISTRY (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

PubChemLite (n.d.). (4-bromo-2-chlorophenyl)methanol (C7H6BrClO). Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

MDPI (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

ACS Publications (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. (4-Bromo-2-chlorophenyl)methanol | 185315-48-4 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - (4-bromo-2-chlorophenyl)methanol (C7H6BrClO) [pubchemlite.lcsb.uni.lu]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

The Synthetic Versatility of (4-Bromo-2-chlorophenyl)methanol: A Technical Guide for Advanced Organic Synthesis

Introduction: A Multifaceted Building Block for Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic use of polyfunctionalized aromatic compounds is paramount. (4-Bromo-2-chlorophenyl)methanol emerges as a highly valuable and versatile building block, offering a unique convergence of reactive sites that can be selectively addressed to construct complex molecular architectures. Its structure, featuring a primary benzylic alcohol and two distinct halogen atoms—bromo and chloro—on the phenyl ring, provides a rich platform for a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of the potential applications of (4-Bromo-2-chlorophenyl)methanol in organic synthesis. We will delve into its preparation and subsequent utility in key synthetic operations, including oxidation, etherification, and regioselective cross-coupling reactions. The discussion will be grounded in mechanistic principles and supported by detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full synthetic potential of this important intermediate. The strategic placement of the bromo and chloro substituents allows for sequential and controlled functionalization, a critical advantage in the multi-step synthesis of high-value molecules.

Synthesis of (4-Bromo-2-chlorophenyl)methanol

The most direct and reliable laboratory-scale synthesis of (4-Bromo-2-chlorophenyl)methanol involves the chemoselective reduction of the corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This precursor can be synthesized via several routes, including the direct bromination of 2-chlorobenzaldehyde[1]. The reduction of the aldehyde to the primary alcohol is a robust and high-yielding transformation, commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄).

The choice of sodium borohydride is predicated on its excellent functional group tolerance; it selectively reduces aldehydes and ketones without affecting the aryl halides, ensuring the integrity of the bromo and chloro substituents critical for subsequent reactions. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzaldehyde

Materials:

-

4-Bromo-2-chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chlorobenzaldehyde (1.0 eq.) in methanol (approximately 0.2 M concentration).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is slightly acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3x).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-chlorophenyl)methanol.

-

The product can be further purified by silica gel column chromatography if necessary.

Sources

An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)methanol: From Synthesis to its Role as a Key Pharmaceutical Building Block

Audience: Researchers, scientists, and drug development professionals.

Abstract

(4-Bromo-2-chlorophenyl)methanol has emerged as a significant intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value lies in the strategic placement of bromo and chloro substituents on the phenyl ring, which allows for selective functionalization and serves as a crucial structural motif in several biologically active compounds. This guide provides a comprehensive overview of the historical context of diarylmethanol synthesis, detailed protocols for the preparation of (4-Bromo-2-chlorophenyl)methanol, and an exploration of its application as a key building block in the development of modern therapeutics.

Introduction: The Diarylmethanol Motif in Drug Discovery

The diarylmethanol core is a privileged scaffold in medicinal chemistry, forming the central structural element in a wide array of therapeutic agents. This motif is particularly prevalent in antihistamines, anticholinergics, and other neuroactive drugs. The development of synthetic methodologies to access these structures has been a continuous area of research. Early approaches often relied on the addition of organometallic reagents, such as Grignard reagents, to aromatic aldehydes.[1][2] More recent advancements have focused on catalytic and highly enantioselective methods to produce chiral diarylmethanols, which are often required for optimal pharmacological activity.[3][4] The evolution of these synthetic techniques has enabled the efficient production of increasingly complex diarylmethanol derivatives, including (4-Bromo-2-chlorophenyl)methanol.

The Emergence of (4-Bromo-2-chlorophenyl)methanol as a Key Building Block

A direct historical account of the initial "discovery" of (4-Bromo-2-chlorophenyl)methanol is not prominent in the scientific literature. Instead, its significance arose with the development of complex pharmaceutical agents where its specific substitution pattern proved advantageous. The presence of both a bromine and a chlorine atom on the phenyl ring offers distinct opportunities for further chemical modification through various cross-coupling reactions, while the methanol group provides a handle for esterification, etherification, or conversion to other functional groups.

The utility of the 4-bromophenyl moiety is evident in the structure of the dual endothelin receptor antagonist, Macitentan.[5] Similarly, the bromochlorophenyl scaffold is a key component in the synthesis of intermediates for SGLT2 inhibitors like Dapagliflozin.[6][7] The demand for these and other complex therapeutics has driven the need for reliable and scalable syntheses of key building blocks like (4-Bromo-2-chlorophenyl)methanol.

Synthesis of (4-Bromo-2-chlorophenyl)methanol: A Detailed Protocol and Mechanistic Insight

The most direct and widely applicable method for the synthesis of (4-Bromo-2-chlorophenyl)methanol is the reduction of its corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation is typically achieved with high efficiency using common reducing agents.

Primary Synthetic Route: Reduction of 4-Bromo-2-chlorobenzaldehyde

The reduction of the aldehyde to the primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, sodium borohydride (NaBH₄) is an excellent choice of reducing agent due to its selectivity for aldehydes and ketones, its operational simplicity, and its relatively mild reaction conditions.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzaldehyde (1.0 equivalent) and dissolve it in a suitable solvent, such as methanol or ethanol, at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to control the reaction rate and prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to quench the excess NaBH₄ and any borate esters formed. This should be done cautiously as hydrogen gas is evolved.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude (4-Bromo-2-chlorophenyl)methanol can be further purified by silica gel column chromatography or recrystallization to obtain the final product of high purity.

Causality Behind Experimental Choices:

-

Choice of Solvent: Methanol or ethanol are good solvents for both the aldehyde and sodium borohydride, facilitating a homogeneous reaction.

-

Stoichiometry of NaBH₄: A slight excess of the reducing agent is often used to ensure complete conversion of the starting material.

-

Temperature Control: Initial cooling to 0 °C is crucial for managing the exothermicity of the hydride addition to the carbonyl group, preventing potential side reactions.

Quantitative Data for the Reduction of 4-Bromo-2-chlorobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-chlorobenzaldehyde | [8][9] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [7] |

| Solvent | Methanol or Ethanol | [7] |

| Reaction Temperature | 0 °C to Room Temperature | [7] |

| Reaction Time | 1-2 hours | |

| Typical Yield | >90% |

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of (4-Bromo-2-chlorophenyl)methanol.

Synthesis of the Precursor: 4-Bromo-2-chlorobenzaldehyde

The starting material, 4-bromo-2-chlorobenzaldehyde, can be synthesized from 4-bromo-2-chlorobenzoic acid. This typically involves a two-step process where the carboxylic acid is first converted to an acid chloride, followed by reduction to the aldehyde.[8] Alternatively, it can be prepared through electrophilic bromination of 2-chlorobenzaldehyde.

Applications in the Synthesis of Biologically Active Molecules

The strategic placement of the halogen atoms and the hydroxyl group makes (4-Bromo-2-chlorophenyl)methanol a valuable precursor for more complex molecular architectures.

Case Study: A Key Structural Element in Endothelin Receptor Antagonists

Endothelin receptor antagonists are a class of drugs used to treat pulmonary arterial hypertension.[10][11] Macitentan is a potent, orally active dual endothelin receptor antagonist.[5] The structure of Macitentan features a 5-(4-bromophenyl)pyrimidine core. While the synthesis of Macitentan does not directly start from (4-Bromo-2-chlorophenyl)methanol, the 4-bromophenyl group is a critical pharmacophore. The synthesis of analogs or related compounds could utilize (4-Bromo-2-chlorophenyl)methanol as a starting point for introducing the required substituted phenyl ring.

Caption: Conceptual pathway for utilizing the title compound in drug synthesis.

Case Study: Precursor for SGLT2 Inhibitor Intermediates

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[7][12] The synthesis of Dapagliflozin involves an intermediate, 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[6] This intermediate, while not a direct derivative of (4-Bromo-2-chlorophenyl)methanol, shares the core bromochlorophenyl structure. Synthetic routes to this and related intermediates could be devised starting from (4-Bromo-2-chlorophenyl)methanol, for example, through conversion of the methanol to a benzylic halide followed by a Friedel-Crafts alkylation or a cross-coupling reaction.

Conclusion

(4-Bromo-2-chlorophenyl)methanol stands as a testament to the importance of well-designed building blocks in modern organic synthesis. While its own "discovery" is not a singular event, its emergence as a key intermediate is intrinsically linked to the development of complex and important pharmaceutical agents. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its functional groups, ensures its continued relevance for researchers and scientists in the field of drug development and medicinal chemistry.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Chemical Synthesis: Meeting the Demand for Dapagliflozin Intermediates. Pharmaffiliates. [Link]

-

Iqbal, J., Sanghi, R., & Das, S. K. (2005). Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. Mini Reviews in Medicinal Chemistry, 5(4), 381-408. [Link]

-

Barton, M. (2018). Endothelin: 30 Years From Discovery to Therapy. Hypertension, 72(2), 264-278. [Link]

-

Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1459-1461. [Link]

-

Salehi, P., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(3), 259-262. [Link]

-

Reddy, G. J., et al. (2018). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 130(8), 1-8. [Link]

-

Walsh, P. J., & Kim, J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12242-12243. [Link]

-

Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379. [Link]

-

Iqbal, J., Sanghi, R., & Das, S. K. (2005). Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. ResearchGate. [Link]

-

Barton, M. (2016). Endothelin: 20 years from discovery to therapy. Canadian Journal of Physiology and Pharmacology, 86(8), 485-498. [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde. [Link]

-

Walsh, P. J., & Kim, J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. PubMed. [Link]

-

Singh, U. P., & Samant, S. D. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(53), 28317-28358. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry, 85(2), 1029-1038. [Link]

-

Bie, F., et al. (2020). Diarylmethanols Synthesis by Nickel(II)-catalyzed Addition of Arylboronic Acids to Aryl Aldehydes. Letters in Organic Chemistry, 17(4), 248-253. [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]

-

LookChem. (n.d.). (4-Bromo-2-chlorophenyl)methanol. [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Google Patents. (n.d.).

Sources

- 1. Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medkoo.com [medkoo.com]

- 6. nbinno.com [nbinno.com]

- 7. ias.ac.in [ias.ac.in]

- 8. 4-Bromo-2-chlorobenzaldehyde | 158435-41-7 | Benchchem [benchchem.com]

- 9. 4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship | Bentham Science [eurekaselect.com]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of (4-Bromo-2-chlorophenyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Understated Importance of Dihalogenated Scaffolds

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of novel therapeutic agents. Among the vast arsenal of available synthons, halogenated aromatic compounds hold a place of distinction. Their utility extends far beyond their role as simple structural components; the presence and positioning of halogen atoms profoundly influence a molecule's physicochemical properties, metabolic stability, and, most critically, its binding affinity to biological targets.[1] This guide focuses on a particularly versatile yet often overlooked building block: (4-Bromo-2-chlorophenyl)methanol .

The strategic disposition of two different halogen atoms—bromine and chlorine—on the phenyl ring imparts a unique reactivity profile to this molecule.[1] This "orthogonal" reactivity, where one halogen can be selectively functionalized in the presence of the other, provides medicinal chemists with a powerful tool for the stepwise and controlled elaboration of molecular complexity.[1] This guide will provide an in-depth exploration of the synthesis, properties, and strategic applications of (4-Bromo-2-chlorophenyl)methanol, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical data for (4-Bromo-2-chlorophenyl)methanol are summarized below.

| Property | Value | Reference |

| CAS Number | 185315-48-4 | [2][3] |

| Molecular Formula | C₇H₆BrClO | [2][4] |

| Molecular Weight | 221.48 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |

The molecule's structure, featuring a hydroxymethyl group and two distinct halogen substituents on the aromatic ring, is the source of its synthetic versatility. The hydroxyl group serves as a handle for esterification, etherification, or conversion to a leaving group, while the bromine and chlorine atoms are prime sites for metal-catalyzed cross-coupling reactions.

Synthesis of (4-Bromo-2-chlorophenyl)methanol: A Reliable Protocol

The most common and reliable method for the preparation of (4-Bromo-2-chlorophenyl)methanol is the selective reduction of the corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzaldehyde

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

4-Bromo-2-chlorobenzaldehyde (1.0 eq)

-

Methanol (sufficient to dissolve the aldehyde)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chlorobenzaldehyde in methanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Synthetic workflow for (4-Bromo-2-chlorophenyl)methanol.

Applications in Medicinal Chemistry: A Building Block of Strategic Importance

The true value of (4-Bromo-2-chlorophenyl)methanol lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its utility stems from two key features: the reactive hydroxyl group and the differentially reactive halogen substituents.

Orthogonal Reactivity in Cross-Coupling Reactions

The C-Br and C-Cl bonds on the aromatic ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This difference in reactivity allows for the selective functionalization at the 4-position (bromine) while leaving the 2-position (chlorine) untouched for subsequent transformations.

dot graphdot { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Orthogonal reactivity in sequential Suzuki couplings.

This stepwise functionalization is a powerful strategy for building molecular diversity and accessing complex scaffolds that would be difficult to synthesize through other means.

Case Study: Synthesis of Biologically Active Derivatives

Derivatives of (4-Bromo-2-chlorophenyl)methanol have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5] For instance, bromophenol derivatives have shown potential as antioxidant and anticancer agents.[3][6] The core scaffold can be elaborated into more complex structures, such as pyrazine-carboxamides, which have been explored for their antibacterial activities.[7]

Illustrative Synthetic Scheme: Elaboration via Suzuki Coupling

The following is a representative, albeit generalized, protocol for a Suzuki-Miyaura cross-coupling reaction using a derivative of (4-Bromo-2-chlorophenyl)methanol.

Materials:

-

(4-Bromo-2-chlorophenyl)-derived substrate (e.g., ester or ether) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: To a dry Schlenk tube under an inert atmosphere, add the (4-Bromo-2-chlorophenyl)-derived substrate, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired coupled product.

Conclusion and Future Outlook

(4-Bromo-2-chlorophenyl)methanol is a highly valuable and versatile building block in medicinal chemistry. Its unique pattern of dihalogenation provides a platform for selective, stepwise functionalization, enabling the efficient synthesis of complex molecular architectures. The principles of orthogonal reactivity demonstrated by this compound are a cornerstone of modern synthetic strategy. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of well-designed building blocks like (4-Bromo-2-chlorophenyl)methanol will undoubtedly play an increasingly critical role in the discovery of the next generation of therapeutic agents.

References

-

Grignard Reaction - Organic Chemistry Portal. Available from: [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. Available from: [Link]

-

(4-bromo-2-chlorophenyl)methanol (C7H6BrClO) - PubChemLite. Available from: [Link]

-

Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol - YouTube. (2020-05-28). Available from: [Link]

-

Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Request PDF - ResearchGate. Available from: [Link]

-

reaction of aldehydes and ketones with grignard reagents - Chemguide. Available from: [Link]

-

Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen- 2-yl]-acetamide - PubMed. Available from: [Link]

-

The Suzuki Reaction. Available from: [Link]

-

2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. Available from: [Link]

-

4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem. Available from: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024-09-20). Available from: [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available from: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents.

-

Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. (2025-10-13). Available from: [Link]

-

Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PubMed Central. Available from: [Link]

Sources

Methodological & Application

Protocol for Selective Suzuki-Miyaura Coupling Using (4-Bromo-2-chlorophenyl)methanol: A Guide to Chemoselective C-C Bond Formation

An Application Note for Researchers and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and technical guide for the selective Suzuki-Miyaura coupling of (4-Bromo-2-chlorophenyl)methanol. This substrate presents a unique challenge and opportunity due to the presence of two distinct halogen atoms, bromine and chlorine. By carefully controlling reaction conditions, one can achieve chemoselective coupling at the more reactive C-Br bond, preserving the C-Cl bond for subsequent transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl methanol scaffolds, which are prevalent in medicinal chemistry and materials science.

Introduction: The Principle of Chemoselectivity

The power of palladium-catalyzed cross-coupling reactions lies in their ability to selectively form bonds. When a substrate contains multiple potential reaction sites, as in (4-Bromo-2-chlorophenyl)methanol, the reaction's outcome is dictated by the relative reactivity of these sites. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the Suzuki-Miyaura catalytic cycle.[3] The reactivity of aryl halides in this step follows a well-established trend: I > Br > OTf >> Cl.[3][4]

This significant reactivity difference between the carbon-bromine and carbon-chlorine bonds is the foundation for the selective protocol described herein. Under standard conditions with appropriate palladium catalysts and ligands, the Pd(0) complex will preferentially undergo oxidative addition into the C-Br bond, leaving the more inert C-Cl bond untouched. This allows for the synthesis of a mono-arylated product, which can serve as a versatile intermediate for further diversification by targeting the remaining chlorine atom under more forcing conditions if desired.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is designed for the selective mono-arylation of (4-Bromo-2-chlorophenyl)methanol at the bromide position.

Materials and Reagents

-

(4-Bromo-2-chlorophenyl)methanol (1.0 equiv)

-

Arylboronic Acid (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%)

-

Ligand (if using Pd(OAc)₂): SPhos (4 mol%) or other suitable Buchwald ligand.[8]

-

Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[9]

-

Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture) or Toluene/Water[1][6]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc) for extraction

-

Hexanes for extraction and chromatography

-

Silica Gel for column chromatography

-

Inert Gas: High-purity Argon or Nitrogen

Step-by-Step Procedure

The following workflow outlines the critical steps from reaction setup to product purification.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]